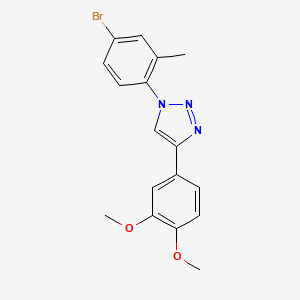

1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole

Description

Properties

IUPAC Name |

1-(4-bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c1-11-8-13(18)5-6-15(11)21-10-14(19-20-21)12-4-7-16(22-2)17(9-12)23-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQSIUDWQFPJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137599-93-8 | |

| Record name | 1-(4-bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by data tables and relevant research findings.

- Molecular Formula : C17H16BrN3O2

- Molecular Weight : 374.238 g/mol

- CAS Number : 2137599-93-8

1. Anti-inflammatory Activity

Research has indicated that derivatives of triazoles exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds related to this compound demonstrate promising anti-inflammatory activity through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Table 1: Summary of Anti-inflammatory Studies on Triazole Derivatives

| Study Reference | Compound Tested | Inhibition (%) | Mechanism |

|---|---|---|---|

| Labanauskas et al., 2001 | Triazole derivatives | 60% | COX inhibition |

| Muthal et al., 2010 | 5-substituted triazoles | 70% | Cytokine suppression |

2. Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. Several studies have evaluated the efficacy of these compounds against a range of bacteria and fungi. The compound in focus has shown moderate to strong antibacterial activity against Gram-positive and Gram-negative strains.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 10 µg/mL | Bektaş et al., 2007 |

| S. aureus | 5 µg/mL | PMC7999634 |

| P. aeruginosa | 15 µg/mL | PMC2667321 |

Studies have utilized methods such as agar disc diffusion and broth microdilution to determine the MIC values for various strains, highlighting the compound's potential as an effective antimicrobial agent .

3. Anticancer Potential

The anticancer activity of triazole derivatives is an emerging area of research. Initial findings suggest that these compounds may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Table 3: Anticancer Activity Findings

| Compound Tested | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative A | HeLa (cervical cancer) | 12 | Apoptosis induction |

| Triazole Derivative B | MCF-7 (breast cancer) | 15 | Cell cycle arrest |

Case Study 1: In Vitro Evaluation of Antimicrobial Activity

A study conducted by Gadegoni et al. (2013) synthesized a series of triazole derivatives and evaluated their antimicrobial activity against various pathogens. The results demonstrated that certain derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted the significance of substituents on the triazole ring in enhancing biological activity. Modifications at specific positions were found to improve both antimicrobial and anti-inflammatory properties significantly .

Scientific Research Applications

Anticancer Properties

Research has indicated that triazole derivatives exhibit promising anticancer activities. Specifically, compounds with similar structures to 1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole have been studied for their ability to inhibit cancer cell proliferation. For instance, a study highlighted that triazole derivatives can act as inhibitors of specific kinases involved in cancer progression, such as c-Jun N-terminal kinase (JNK), which plays a role in cell survival and apoptosis .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of neutral sphingomyelinase (N-SMase), an enzyme implicated in various cellular signaling pathways. Inhibiting this enzyme can lead to reduced levels of ceramide, a lipid that promotes apoptosis and cell differentiation . This mechanism suggests therapeutic possibilities for conditions where modulation of cell death is beneficial, such as cancer and neurodegenerative diseases.

Synthesis and Characterization

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include nucleophilic substitutions and cyclization reactions to form the triazole ring. For example, the incorporation of bromine and methoxy groups can be achieved through halogenation and methoxylation reactions respectively.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed. These methods provide insights into the molecular structure, functional groups, and overall chemical properties of the compound.

Applications in Drug Development

Potential Drug Candidates

Due to its biological activity, this compound is being explored as a lead compound in drug discovery programs aimed at developing new anticancer agents. The structure-activity relationship (SAR) studies are essential for optimizing the pharmacological properties of triazole derivatives .

Metal Complexes Formation

Recent studies have also investigated the formation of metal complexes with this compound. For instance, ligands derived from this compound have been synthesized for coordination with transition metals. These complexes may exhibit enhanced biological activities compared to their uncoordinated forms .

Summary of Research Findings

| Application | Details |

|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation via JNK inhibition |

| Enzyme Inhibition | Acts as an N-SMase inhibitor affecting ceramide levels |

| Drug Development | Potential lead compound for new anticancer drugs |

| Metal Complexes | Forms complexes with transition metals enhancing biological activity |

Case Studies

Several case studies have documented the efficacy of triazole derivatives similar to this compound:

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Triazole and Related Heterocycles

Key Observations :

- Triazole vs. Imidazole : The triazole core (as in the target compound) differs from imidazole derivatives (e.g., compound 20 in ) in nitrogen atom arrangement, which affects electronic properties and binding interactions.

- Substituent Effects: Bromine in the target compound may enhance electrophilic reactivity compared to chlorine in dichlorophenoxy-substituted triazoles (e.g., compound in ). Methoxy groups in the 3,4-dimethoxyphenyl moiety likely improve solubility, similar to verapamil derivatives (e.g., compound 4 in ).

Key Observations :

- The target compound’s synthesis is inferred to follow standard triazole protocols (e.g., CuAAC), contrasting with bromination strategies for compound or imidazole alkylation in .

- Higher yields are reported for brominated triazoles (e.g., 86% for compound 20 in ), suggesting efficient methods for halogenated derivatives.

Table 3: Reported Bioactivities of Analogous Compounds

Key Observations :

- Brominated triazoles (e.g., ) show broad-spectrum antimicrobial and anticancer activities, likely due to halogen-enhanced electrophilicity.

Physicochemical Properties

- Solubility: The 3,4-dimethoxyphenyl group in the target compound enhances hydrophilicity compared to dichlorophenoxy analogs (e.g., ).

- Crystal Packing : Brominated triazoles (e.g., ) exhibit dense crystal frameworks stabilized by halogen bonds (Br⋯Br interactions) and hydrogen bonding, which may influence stability and formulation .

Q & A

Basic: What are the standard synthetic routes for 1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions. A general approach includes reacting substituted benzaldehyde derivatives with amino-triazole precursors under acidic reflux conditions. For example, 4-Amino-1,2,4-triazole derivatives can be condensed with 4-bromo-2-methylbenzaldehyde or similar aldehydes in ethanol with glacial acetic acid as a catalyst, followed by reflux and solvent evaporation . Modifications, such as using triazine intermediates (e.g., 2,4,6-trichlorotriazine) coupled with methoxyphenol derivatives, may enhance regioselectivity and yield . Key steps include purification via recrystallization or column chromatography to isolate the triazole product.

Basic: Which spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

Characterization relies on:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve crystal packing and molecular geometry (e.g., orthorhombic systems with unit cell parameters a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å) .

- FT-IR to identify functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹).

Basic: What initial biological screening assays evaluate its activity?

Methodological Answer:

Initial screens include:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric/colorimetric substrates.

- Cytotoxicity testing (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial disk diffusion for bacterial/fungal strains.

Dose-response curves (IC₅₀/EC₅₀) and comparative analysis with control compounds (e.g., doxorubicin for cytotoxicity) are critical .

Advanced: How does X-ray crystallography elucidate molecular conformation and intermolecular interactions?

Methodological Answer:

Single-crystal X-ray diffraction reveals:

- Bond lengths/angles (e.g., C–Br distance ~1.89 Å, triazole ring planarity).

- Intermolecular interactions : C–H···N/F hydrogen bonds, π-π stacking (e.g., between aromatic rings at ~3.5 Å spacing) .

- Packing diagrams to visualize unit-cell interactions (e.g., orthorhombic P2₁2₁2₁ symmetry) . These data validate computational models and guide SAR studies.

Advanced: What computational methods predict electronic properties and reactivity?

Methodological Answer:

PCM-DFT/CAM-B3LYP calculations at the 6-311+G(d) level:

- Static hyperpolarizability to assess nonlinear optical (NLO) properties.

- Solvent effects (dielectric constant variation) on electronic transitions.

- Frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and reactivity sites . For example, electron-withdrawing groups (e.g., Br, OCH₃) lower LUMO energy, enhancing electrophilicity.

Advanced: How can researchers resolve discrepancies in reported biological activities?

Methodological Answer:

- Dose optimization : Re-evaluate IC₅₀ values across multiple cell lines.

- Assay conditions : Control for solvent effects (e.g., DMSO concentration ≤0.1%) and incubation time .

- Structural analogs : Compare with derivatives (e.g., 5-amino-1-(4-bromophenyl)-triazole carboxamide) to isolate substituent-specific activity .

- Meta-analysis : Cross-reference crystallographic data (e.g., bioactive conformation) with computational docking results to validate target binding .

Advanced: What strategies optimize pharmacokinetic properties in drug development?

Methodological Answer:

- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility .

- Metabolic stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethyl) .

- Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) for enhanced bioavailability .

- In vivo PK studies : Monitor plasma half-life and tissue distribution in rodent models using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.